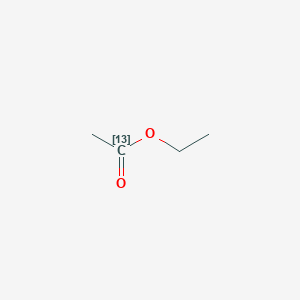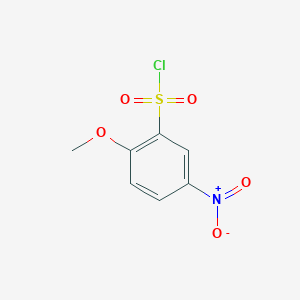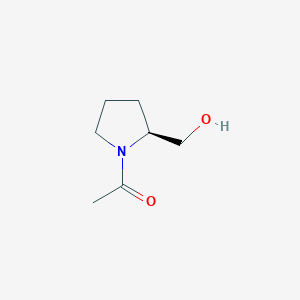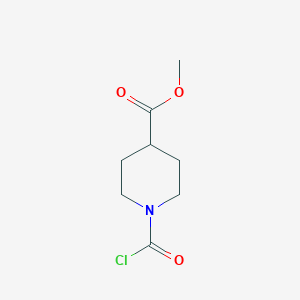
1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester
Overview
Description
CCPM is a synthetic compound that has been used in a variety of scientific research studies due to its potential applications in the field of pharmacology. This compound has been shown to have a number of interesting properties, including its ability to interact with the central nervous system and modulate various neurotransmitter systems. Additionally, CCPM has been shown to have potential applications in the treatment of a number of different diseases and conditions, including Parkinson's disease, schizophrenia, and depression.
Scientific Research Applications
Application in Influenza A Virus Inhibition
Field
This application falls under the field of Virology and Pharmaceutical Sciences .
Summary of Application
The compound has been used in the study of its inhibitory effects on the Influenza A virus (IAV). The compound was found to inhibit the replication of different IAV strains in vitro with low cytotoxicity .
Methods of Application
The compound was investigated both in vitro and in vivo for its anti-IAV activity. It was found to block some steps of IAV infection post adsorption and may also inhibit viral replication through activating the cellular Akt-mTOR-S6K pathway .
Results or Outcomes
Oral treatment of the compound significantly ameliorated pneumonia symptoms and reduced pulmonary viral titers, improving the survival rate of mice. This effect was superior to the effect of oseltamivir .
Application in Methanol Dehydration to Dimethyl Ether
Field
This application is in the field of Chemical Engineering and Catalysis .
Summary of Application
Methyl carboxylate esters, including “1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester”, have been shown to promote low-temperature methanol dehydration to dimethyl ether (DME) using various zeolite catalysts .
Methods of Application
Catalytic kinetic studies were performed using the compound as a promoter. The DME yield was dependent on both the methanol and the compound’s partial pressures across the temperature ranges used in the study (110 to 130 °C) .
Results or Outcomes
The compound was found to promote the reaction between methanol and ester species adsorbed at the catalyst active sites, via an SN2 type reaction .
Application in CO2-Crude Oil MMP Reduction
Field
This application is in the field of Petroleum Engineering and Environmental Sciences .
Summary of Application
The compound has been used in the study of its potential to lower the minimum miscibility pressure (MMP) in CO2-crude oil systems, thereby enhancing CO2-enhanced oil recovery (EOR) performance .
Methods of Application
The study involved two types of biomass-derived FAME, sourced from Rubber Seed Oil and Palm Kernel Oil, and two types of crude oil, Tapis and Dulang, tested using the slim tube method at 90 °C and pressures up to 4500 psi .
Results or Outcomes
The addition of 5% vol. FAME to Tapis crude oil demonstrated promise, with Methyl Laurate reducing the MMP by 17.12% and Methyl Oleate by 3.34%. Increasing the concentration of Methyl Laurate to 10% vol. resulted in a substantial 21% MMP reduction .
Application in Biodiesel Preparation
Field
This application is in the field of Chemical Engineering and Renewable Energy .
Summary of Application
The compound has been used in the study of its potential in biodiesel preparation. Esterification plays an important role in biodiesel preparation since it allows the utilization of feedstock with high free fatty acid content .
Methods of Application
The reaction is usually catalyzed by an acid route that starts with the protonation of a carbonyl carbon step followed by the addition of a methanol molecule and the elimination of H2O that produces a methyl ester molecule .
Results or Outcomes
The study found that these compounds exhibit excellent surface activity, emulsion stability, and foaming ability, making them valuable in EOR applications .
properties
IUPAC Name |
methyl 1-carbonochloridoylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3/c1-13-7(11)6-2-4-10(5-3-6)8(9)12/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXGQWSBJUOSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531757 | |
| Record name | Methyl 1-(chlorocarbonyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester | |
CAS RN |
86264-79-1 | |
| Record name | Methyl 1-(chlorocarbonyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



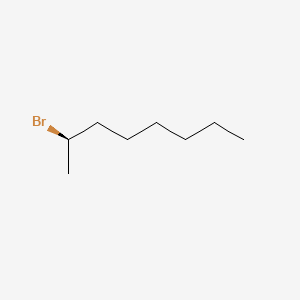
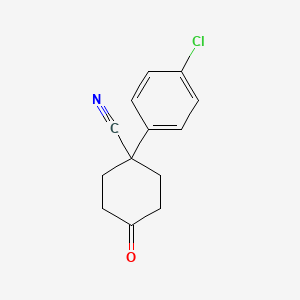
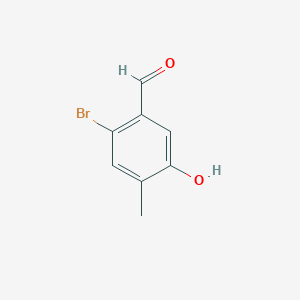
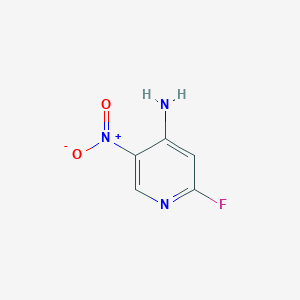
![5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1611532.png)
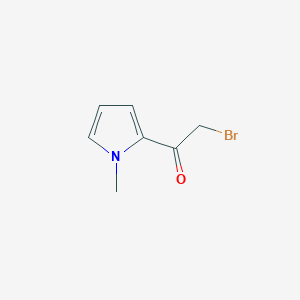
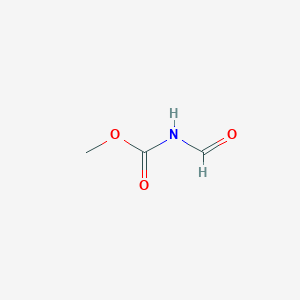
![3'-Nitro-[1,1'-biphenyl]-2-ol](/img/structure/B1611535.png)
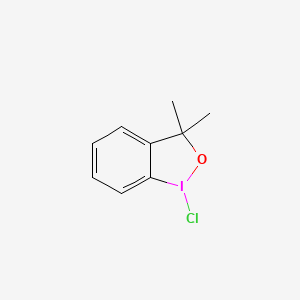
![Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate](/img/structure/B1611538.png)

